molecular formula C8H7ClO3 B2697001 2-(2-Chloro-4-hydroxyphenyl)acetic acid CAS No. 81720-84-5

2-(2-Chloro-4-hydroxyphenyl)acetic acid

Cat. No. B2697001
CAS RN: 81720-84-5
M. Wt: 186.59
InChI Key: MDTAULLCKGQYMK-UHFFFAOYSA-N
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Patent
US05981754

Procedure details

A solution of 1.6 g (8 mmol) of (2-chloro-4-methoxyphenyl)acetic acid, prepared according to Preparation 3, in 13 ml of hydrobromic acid (in 48% aqueous solution) is refluxed for two hours. After cooling, ammonium hydroxide is added until the pH is basic, and the mixture is extracted with methylene chloride. The water is evaporated from the aqueous phase and the residue is washed several times with ethanol to give the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=[O:12].[OH-].[NH4+]>Br>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The water is evaporated from the aqueous phase
WASH
Type
WASH
Details
the residue is washed several times with ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.